Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Übersicht

Beschreibung

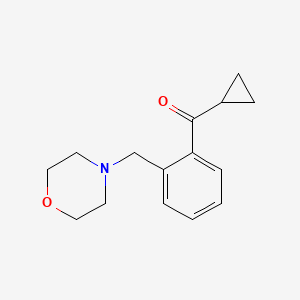

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C15H19NO2. It is a type of pharmacological intermediate, often used in the synthesis of various organic compounds. This compound is characterized by the presence of a cyclopropyl group, a morpholinomethyl group, and a phenyl ketone group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Cyclopropyl 2-(morpholinomethyl)phenyl ketone typically involves cyclopropanation techniques. One common method is the reaction of cyclopropyl bromide with 2-(morpholinomethyl)phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Cyclopropyl 2-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclopropyl 2-(morpholinomethyl)phenyl ketone

The synthesis of this compound can be achieved through several methodologies, including the use of hydrogen-borrowing catalysis. This approach allows for the efficient formation of cyclopropanes from ketones, which can be further functionalized to yield the desired compound. The reaction conditions typically involve the use of specific catalysts and solvents to optimize yield and selectivity.

Table 1: Summary of Synthesis Methods

| Methodology | Key Features | Yield (%) |

|---|---|---|

| Hydrogen-Borrowing Catalysis | Utilizes metal catalysts for cyclopropanation | 63-67 |

| Chemoenzymatic Assembly | Enzymatic strategies for stereoselective synthesis | 21-50 |

| Traditional Organic Synthesis | Conventional methods with varied yields | Variable |

This compound exhibits significant biological activity, making it a candidate for drug development. Research indicates that derivatives of cyclopropyl ketones show promising results as antimicrobial and anticancer agents. The unique structural features of this compound may enhance its interaction with biological targets.

- Antimicrobial Properties : Studies have shown that cyclopropyl derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary investigations indicate that cyclopropyl-containing compounds may induce apoptosis in cancer cells, highlighting their potential in cancer therapy.

Pharmacological Applications

The structural motif of cyclopropyl ketones is found in several bioactive molecules, including approved drugs such as prasugrel (an anticoagulant) and larotaxel (an anticancer agent). The ability to modify the cyclopropane ring opens avenues for developing new therapeutic agents.

Table 2: Pharmacological Applications

| Compound Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Prasugrel | Anticoagulant | Inhibition of platelet aggregation |

| Larotaxel | Anticancer | Disruption of microtubule dynamics |

Wirkmechanismus

The mechanism of action of Cyclopropyl 2-(morpholinomethyl)phenyl ketone

Biologische Aktivität

Cyclopropyl 2-(morpholinomethyl)phenyl ketone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group and a morpholinomethyl substituent attached to a phenyl ketone framework. This structure is significant as it influences the compound's interaction with biological targets, affecting its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of cyclopropyl derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

- In vitro Studies : A study reported IC50 values for related compounds against COX-1 and COX-2, indicating effective suppression of these enzymes. For example, certain derivatives exhibited IC50 values as low as 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

- Mechanism of Action : The anti-inflammatory action is believed to occur through the modulation of nitric oxide synthase (iNOS) and COX-2 mRNA expressions, leading to reduced inflammatory responses in models such as carrageenan-induced paw edema .

2. Antimicrobial Activity

Cyclopropyl derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain analogs possess significant activity against various bacterial strains.

- Antibacterial Efficacy : Studies have demonstrated that cyclopropyl-containing compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria . For example, compounds derived from cyclopropyl structures showed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.

- Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .

3. Anticancer Properties

The anticancer potential of this compound has garnered attention due to its ability to inhibit tumor growth.

- Cell Line Studies : In vitro assays on cancer cell lines have revealed that cyclopropyl derivatives can induce apoptosis and inhibit proliferation. For instance, one study reported that specific derivatives inhibited cell growth in colon cancer models with IC50 values in the nanomolar range .

- Animal Models : Preclinical studies using mouse models have shown promising results in reducing tumor sizes when treated with cyclopropyl derivatives, suggesting a potential therapeutic role in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| Cyclopropyl | Anti-inflammatory | 0.04 |

| Morpholine | Antimicrobial | Variable |

| Phenyl | Anticancer | Nanomolar |

This table summarizes key findings from SAR studies that indicate how modifications to the core structure can enhance or diminish biological activity.

Case Studies

Several case studies have illustrated the effectiveness of cyclopropyl derivatives:

- Case Study 1 : A derivative demonstrated significant anti-inflammatory effects in a rat model, showing reduced paw edema comparable to traditional NSAIDs.

- Case Study 2 : In a study focused on cancer therapy, a related compound showed a marked reduction in tumor growth rates in xenograft models, supporting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

cyclopropyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVHSNWQRIMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643566 | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-29-6 | |

| Record name | Cyclopropyl[2-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.